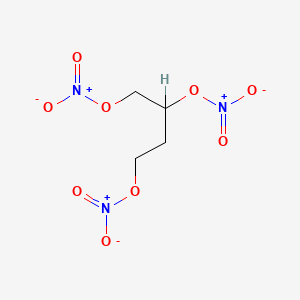

1,2,4-Butanetriol trinitrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Butanetriol trinitrate is a useful research compound. Its molecular formula is C4H7N3O9 and its molecular weight is 241.11 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Explosive;Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Military Applications

BTTN is primarily utilized in military applications as an energetic component in explosives and propellants. Its properties make it suitable for use in:

- Explosives : BTTN can be mixed with other nitrated compounds like nitroglycerin to create stable explosive formulations .

- Gun Propellants : BTTN's compatibility with various propellant formulations enhances performance while maintaining safety standards.

Table 1: Comparison of Explosive Properties

| Property | BTTN | Nitroglycerin |

|---|---|---|

| Density (g/cm³) | 1.3 | 1.6 |

| Stability | High | Moderate |

| Sensitivity | Low | High |

| Thermal Stability | Excellent | Poor |

Medical Applications

In the medical field, BTTN's structural similarities to nitroglycerin allow it to be explored for therapeutic uses:

- Cardiovascular Treatments : Similar to nitroglycerin ointments used for acute heart failure treatment, BTTN may offer potential benefits in managing conditions such as angina pectoris.

- Transdermal Delivery Systems : Research indicates that formulations containing BTTN could be developed for controlled drug delivery systems due to its favorable pharmacokinetics .

Case Study: Nitroglycerin Ointment Efficacy

A study assessed the hemodynamic effects of nitroglycerin ointment on patients with acute coronary syndrome. The results indicated a significant reduction in mean arterial pressure and thoracic fluid content after administration . This suggests that similar applications could be investigated for BTTN.

Industrial Applications

BTTN's versatility extends into various industrial sectors:

- Polyurethane Production : BTTN can be used as a plasticizer in polyurethane foams, enhancing their mechanical properties while maintaining flexibility .

- Ink Formulation : As a recording agent in high-quality inks, BTTN improves anti-feathering and penetration effects in printing applications .

Environmental Considerations

The synthesis of BTTN through biotechnological methods is gaining attention due to environmental concerns associated with traditional chemical processes. Recent studies focus on microbial synthesis pathways that offer greener alternatives with reduced by-products and energy consumption .

Table 2: Environmental Impact of Synthesis Methods

| Method | By-products | Energy Consumption | Environmental Impact |

|---|---|---|---|

| Traditional Chemical | High | High | Significant |

| Biotechnological | Low | Low | Minimal |

Analyse Des Réactions Chimiques

Decomposition Mechanisms

BTTN undergoes two primary unimolecular decomposition pathways in the gas phase, as determined by density functional theory (DFT) calculations :

Pathway 1: O–NO₂ Bond Homolysis

-

Activation energy : 39.8 kcal/mol

-

Mechanism:

BTTN→CH2ONO2CHONO2CH2CH2O⋅+⋅NO2

Subsequent radical decomposition yields CH₃CHO , HCHO , and 3NO₂ .

Pathway 2: HONO Elimination

-

Activation energy : 40.2 kcal/mol

-

Mechanism: Sequential elimination of three HONO molecules, forming CH₃CHO and 2CO .

Autocatalytic Decomposition Pathways

At elevated NO₂ concentrations, BTTN decomposition becomes autocatalytic via γ-hydrogen abstraction :

-

Key steps :

-

NO₂ abstracts a γ-H atom from BTTN, forming HNO₂ and a BTTN radical.

-

Radical-induced chain propagation accelerates decomposition.

-

-

Rate constants for autocatalytic decomposition are 3–40× higher than unimolecular pathways .

Rate Constants and Reaction Kinetics

Canonical variational transition-state theory (CVT/SCT) reveals temperature-dependent kinetics :

| Decomposition Pathway | Rate Constant (298 K, s⁻¹) | Activation Energy (kcal/mol) |

|---|---|---|

| O–NO₂ Homolysis | 1.2 × 10⁻⁷ | 39.8 |

| HONO Elimination | 8.5 × 10⁻⁸ | 40.2 |

| Autocatalytic (γ-H abstraction) | 3.6 × 10⁻⁶ | 28.5 |

Autocatalytic dominance begins when NO₂ concentration exceeds 0.1 mmol/L .

Propriétés

Numéro CAS |

6659-60-5 |

|---|---|

Formule moléculaire |

C4H7N3O9 |

Poids moléculaire |

241.11 g/mol |

Nom IUPAC |

1,4-dinitrooxybutan-2-yl nitrate |

InChI |

InChI=1S/C4H7N3O9/c8-5(9)14-2-1-4(16-7(12)13)3-15-6(10)11/h4H,1-3H2 |

Clé InChI |

RDLIBIDNLZPAQD-UHFFFAOYSA-N |

SMILES |

C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O[N+](=O)[O-] |

SMILES canonique |

C(CO[N+](=O)[O-])C(CO[N+](=O)[O-])O[N+](=O)[O-] |

Key on ui other cas no. |

6659-60-5 |

Pictogrammes |

Explosive; Acute Toxic; Health Hazard; Environmental Hazard |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.